![molecular formula C11H23KN2O6S B3825872 potassium {2-hydroxy-3-[3-(4-morpholinyl)propoxy]propyl}methylsulfamate](/img/structure/B3825872.png)
potassium {2-hydroxy-3-[3-(4-morpholinyl)propoxy]propyl}methylsulfamate
Descripción general
Descripción
Potassium {2-hydroxy-3-[3-(4-morpholinyl)propoxy]propyl}methylsulfamate, also known as PMSF, is a commonly used protease inhibitor in biochemical research. Its ability to inhibit serine proteases makes it a valuable tool in the study of protein degradation pathways. Synthesis Method: PMSF is synthesized by the reaction of 2-hydroxy-3-(4-morpholinyl)propylamine with methylsulfonyl chloride in the presence of potassium hydroxide. The resulting product is a white crystalline powder that is soluble in water and ethanol. Scientific Research Application: PMSF is widely used in scientific research as a protease inhibitor. It is commonly used in protein purification and analysis, as well as in the study of protein degradation pathways. PMSF is particularly useful in the study of proteases involved in blood coagulation, fibrinolysis, and inflammation. Mechanism of Action: PMSF is a serine protease inhibitor that works by irreversibly binding to the active site of the protease. This prevents the protease from cleaving its target protein. PMSF is most effective against trypsin-like serine proteases, but can also inhibit other serine proteases to varying degrees. Biochemical and Physiological Effects: PMSF has been shown to have a number of biochemical and physiological effects. In addition to its role as a protease inhibitor, PMSF can also modulate the activity of other enzymes, including phospholipase A2 and cyclooxygenase. PMSF has also been shown to have anti-inflammatory properties, and may be useful in the treatment of inflammatory diseases. Advantages and Limitations for Lab Experiments: PMSF is a widely used protease inhibitor in biochemical research due to its effectiveness, ease of use, and relatively low cost. However, it is important to note that PMSF can be toxic and should be handled with care. Additionally, PMSF is not effective against all proteases, and may not be the best choice for all experimental systems. Future Directions: There are a number of potential future directions for research involving PMSF. One area of interest is the development of more specific and potent protease inhibitors. Additionally, there is potential for the use of PMSF in the development of new therapies for inflammatory diseases. Further research is also needed to fully understand the biochemical and physiological effects of PMSF, and to identify potential new applications for this valuable tool in scientific research.
Propiedades
IUPAC Name |
potassium;N-[2-hydroxy-3-(3-morpholin-4-ylpropoxy)propyl]-N-methylsulfamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O6S.K/c1-12(20(15,16)17)9-11(14)10-19-6-2-3-13-4-7-18-8-5-13;/h11,14H,2-10H2,1H3,(H,15,16,17);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABKCJBFOROVHL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COCCCN1CCOCC1)O)S(=O)(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23KN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium {2-hydroxy-3-[3-(4-morpholinyl)propoxy]propyl}methylsulfamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]methylsulfamic acid](/img/structure/B3825789.png)
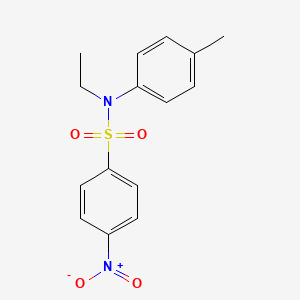
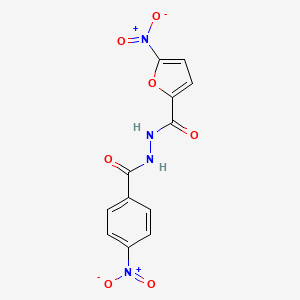
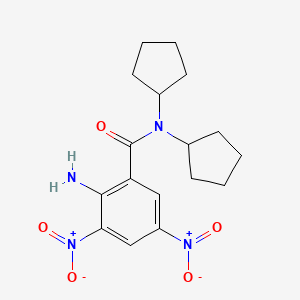
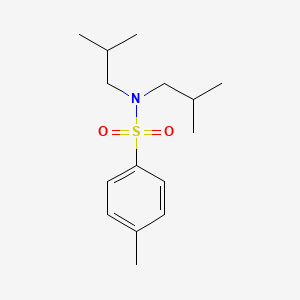
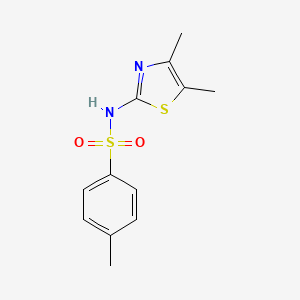
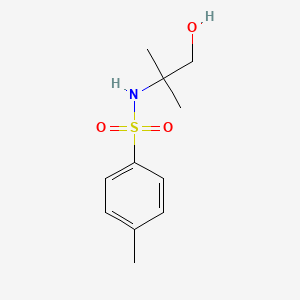
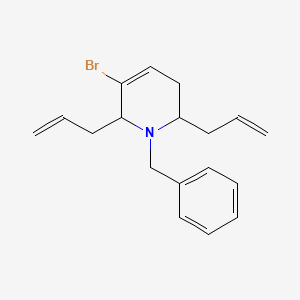
![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-1-(1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B3825827.png)
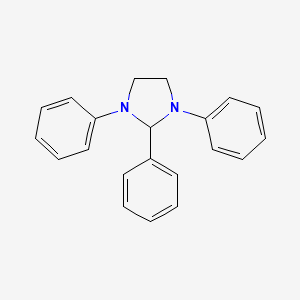
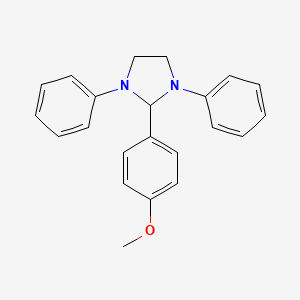
![N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B3825848.png)
![N-[4-(1,3-benzothiazol-2-ylsulfonyl)-3-chlorophenyl]-3,5-dichloro-2-hydroxybenzamide](/img/structure/B3825858.png)
![1-amino-3-[2-(4-morpholinyl)ethoxy]-2-propanol dihydrochloride](/img/structure/B3825859.png)